Benzo[b]thiophene-3-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzothiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXHAYDGMCONLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465701 | |
| Record name | Benzo[b]thiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24434-84-2 | |
| Record name | Benzo[b]thiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[b]thiophene-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations of Benzo B Thiophene 3 Carbonitrile
Direct Synthetic Routes to Benzo[b]thiophene-3-carbonitrile Core Structures
The synthesis of the this compound scaffold is a key focus in heterocyclic chemistry due to the significant biological activities exhibited by its derivatives. Various methodologies have been developed to construct this privileged core structure, ranging from classical multicomponent reactions to modern catalytic approaches. These methods offer diverse pathways to access both the parent compound and its substituted analogs, providing a versatile toolkit for medicinal and materials chemistry.
Gewald Reaction Variants and Optimizations for this compound Synthesis
The Gewald reaction is a cornerstone in thiophene (B33073) synthesis, providing a powerful and versatile one-pot method for the preparation of 2-aminothiophenes. researchgate.netarkat-usa.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. organic-chemistry.org The reaction proceeds through an initial Knoevenagel-Cope condensation, followed by the addition of sulfur and subsequent intramolecular cyclization and aromatization to yield the 2-aminothiophene product. arkat-usa.orgacs.org
For the synthesis of this compound derivatives, cyclohexanone or its substituted variants are commonly employed as the ketone component. The general applicability and mild reaction conditions have contributed to its widespread use. researchgate.netarkat-usa.org Over the years, numerous modifications and optimizations have been developed to improve yields, expand the substrate scope, and create more environmentally friendly protocols. sciforum.net
Key aspects of Gewald reaction variants include:
The mechanism of the Gewald reaction is complex and has been the subject of computational studies. These studies suggest that the reaction is initiated by the Knoevenagel-Cope condensation, followed by the opening of the elemental sulfur ring to form polysulfide intermediates. The final, thermodynamically driven step is the cyclization of a monosulfide intermediate and subsequent aromatization to form the stable thiophene ring. acs.org
Table 1: Examples of Gewald Reaction Conditions for Benzo[b]thiophene Analogs
| Ketone/Aldehyde | Activated Nitrile | Base/Catalyst | Solvent | Product | Reference |
|---|---|---|---|---|---|
| Cyclohexanone | Ethyl cyanoacetate | Diethylamine | Ethanol | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |
| Substituted Aldehydes | 2-Cyanomethyl benzimidazole | Piperidine | Ethanol | 2-(2-Aminothiophene)-benzimidazoles | researchgate.net |
| Acetophenone derivatives | Malononitrile | Sodium bicarbonate | Tetrahydrofuran | 2-Amino-4-phenylthiophene-3-carbonitrile derivatives | sciforum.net |
| Cyanoacetone | 1,4-Dithianyl-2,5-diols | Morpholine | Methanol (B129727) | 3-Acetyl-2-aminothiophenes | mdpi.com |
Microwave-Assisted Synthetic Protocols for this compound and Analogs
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. In the context of this compound synthesis, microwave irradiation has been successfully applied to the Gewald reaction and other cyclization strategies.
The application of microwaves can significantly reduce the time required for the Gewald reaction, from hours to minutes. This rapid heating can be particularly advantageous for the synthesis of compound libraries. Furthermore, microwave assistance has been explored in combination with solid-supported synthesis, offering a streamlined approach to product isolation and purification.
One study demonstrated the successful microwave-assisted transformation of ethylcyanoacetate, cyclohexanone, anisidines, and sulfur to produce 2-Amino-3-o/p-anisidyl-carboxamido-4,5,6,7-tetrahydro-benzo[b]thiophenes. While only the initial step was fully optimized under microwave conditions, the process time was dramatically reduced from eight-ten hours to about eight-ten minutes.
Copper-Catalyzed Intramolecular Cyclization and C-S Bond Formation Towards this compound
Copper-catalyzed reactions have become a powerful tool in organic synthesis for the formation of carbon-sulfur (C-S) bonds, a key step in the construction of the benzo[b]thiophene core. These methods often proceed under milder conditions than traditional approaches and exhibit a broad functional group tolerance.
While direct copper-catalyzed synthesis of this compound is an area of ongoing research, related copper-catalyzed cyclization reactions of o-alkynyl thioanisoles have been reported to produce substituted benzo[b]thiophenes. These reactions typically involve an electrophilic cyclization pathway. For instance, copper-catalyzed chloro-, bromo-, and iodocyclization reactions using sodium halides as the electrophile source have been developed. nih.gov
Palladium-Catalyzed C-H Activation Strategies for Benzo[b]thiophene Functionalization
Palladium-catalyzed C-H activation has revolutionized the functionalization of heterocyclic compounds, allowing for the direct introduction of substituents without the need for pre-functionalized starting materials. This approach offers a highly atom-economical and efficient route to a wide range of derivatives. While not a direct synthesis of the this compound core itself, C-H activation is a critical tool for the subsequent modification of the pre-formed benzo[b]thiophene ring system.
These strategies enable the introduction of various functional groups at specific positions of the benzo[b]thiophene nucleus, providing access to a diverse array of substituted analogs that would be difficult to synthesize through other methods. This is particularly relevant for creating libraries of compounds for biological screening.
Hydrogenation and Reduction Strategies for Nitrile Group Transformations of this compound
The nitrile group of this compound is a versatile functional handle that can be transformed into a variety of other functionalities through hydrogenation and reduction reactions. These transformations are crucial for the synthesis of derivatives with different electronic and steric properties, which can be important for modulating biological activity.
For example, the nitrile group can be reduced to a primary amine (aminomethyl group), which can then be further functionalized. Alternatively, partial reduction can yield an imine, or hydrolysis of the nitrile can produce a carboxylic acid or an amide. The choice of reducing agent and reaction conditions determines the outcome of the transformation.
Nucleophilic Aromatic Substitution (NAS) Approaches to Substituted Benzo[b]thiophene-3-carbonitriles
Nucleophilic aromatic substitution (NAS) provides a pathway to introduce substituents onto the aromatic ring of the benzo[b]thiophene system. This type of reaction is typically facilitated by the presence of electron-withdrawing groups on the aromatic ring, which activate it towards nucleophilic attack.
In the context of this compound, the nitrile group itself is electron-withdrawing and can influence the reactivity of the benzene (B151609) portion of the molecule. By introducing appropriate leaving groups (such as halogens) onto the benzene ring, a variety of nucleophiles can be introduced to generate a range of substituted benzo[b]thiophene-3-carbonitriles. This method is valuable for the late-stage functionalization of the benzo[b]thiophene core.
Derivatization Strategies and Functional Group Interconversions on this compound
The strategic derivatization of this compound allows for the introduction of various functional groups, leading to a wide array of novel molecular architectures. These transformations are key to modulating the physicochemical and biological properties of the resulting compounds.
The presence of a nitrile group at the 3-position of the benzo[b]thiophene ring system provides a versatile handle for the synthesis of various nitrogen-containing derivatives. One common transformation is the conversion of the nitrile to an amino group or an amide functionality.
For instance, 2-amino-4,5,6,7-tetrahydrothis compound (B188851) serves as a key intermediate. The amino group at the C2 position is highly nucleophilic, readily reacting with various electrophiles. This reactivity allows for the construction of more complex molecules. For example, it can be acylated to form amides or can participate in condensation reactions.
The nitrile group itself can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which can then be converted to an amide through standard coupling procedures. Alternatively, direct conversion of the nitrile to an amide can be achieved. These amides and amines are valuable precursors for the synthesis of biologically active compounds and functional materials.
A study on 2-amino-6-phenyl-4,5,6,7-tetrahydrothis compound highlights the utility of the enaminonitrile moiety. The high nucleophilicity of the amino group and the electrophilic nature of the nitrile group allow for diverse reactions with carbon-centered electrophiles, leading to a range of derivatives. nih.gov
The introduction of halogen atoms, particularly fluorine, onto the this compound framework can significantly influence the electronic properties and biological activity of the molecule. Halogenation can be achieved through various methods, including electrophilic halogenation.
For example, direct chlorination at the C3 position of C2-substituted benzo[b]thiophene derivatives has been accomplished using sodium hypochlorite pentahydrate. researchgate.net This method provides a straightforward route to 3-chloro-benzo[b]thiophene derivatives. While this specific example does not start with the 3-carbonitrile, it demonstrates a viable strategy for halogenation of the benzo[b]thiophene core.
The synthesis of 2‐amino‐5‐(3‐fluoro‐4‐methoxyphenyl)thiophene‐3‐carbonitrile derivatives illustrates the incorporation of a fluorine atom onto a phenyl substituent of the thiophene ring. researchgate.net This highlights the synthesis of fluorinated precursors that can be used to construct more complex this compound systems.
Schiff bases, or imines, are a class of compounds containing a carbon-nitrogen double bond. They are readily synthesized through the condensation of a primary amine with an aldehyde or ketone. The amino group of 2-amino-benzo[b]thiophene-3-carbonitrile derivatives serves as an excellent nucleophile for this reaction.
A study details the synthesis of new heterocyclic Schiff bases derived from 2-amino-4,5,6,7-tetrahydrothis compound. echemcom.com These compounds were prepared by reacting the aminothiophene with various aromatic aldehydes in the presence of a Lewis acid catalyst like zinc chloride. echemcom.com The resulting (E)-2-(arylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitriles were obtained in high yields. echemcom.com
Another example involves the synthesis of Schiff bases from 2-amino-6-phenyltetrahydrothis compound, which were then evaluated for their antiproliferative activity. nih.gov The formation of the imine bond is a key step in creating a diverse library of compounds for biological screening. nih.gov The synthesis of benzothiophene-derived Schiff bases has been explored by several research groups, with investigations into their various biological activities. researchgate.netresearchgate.net
| Starting Amine | Aldehyde | Catalyst | Product | Yield (%) | Reference |
| 2-amino-4,5,6,7-tetrahydrothis compound | Aromatic aldehydes | ZnCl2 | (E)-2-(arylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitriles | High | echemcom.com |
| 2-amino-6-phenyltetrahydrothis compound | Various aldehydes | - | Schiff bases | - | nih.gov |
The this compound core is an excellent platform for the construction of fused heterocyclic systems. The nitrile group, often in conjunction with an adjacent amino group, can participate in cyclization reactions to form a variety of new rings.
Triazoles: 1,2,4-Triazole derivatives can be synthesized from benzo[b]thiophene precursors. For instance, 3-chloro-benzo[b]thiophene-2-carboxylic acid hydrazide can be converted into a thiosemicarbazide, which upon treatment with sodium hydroxide, undergoes ring closure to form a 5-(3-chloro-1-benzothien-2-yl)-4H-1,2,4-triazole-3-thiol. mdpi.comresearchgate.netnih.gov
Pyrimidines: Thienopyrimidine derivatives, which are fused pyrimidine rings onto a thiophene core, can be synthesized from aminothiophene carbonitriles. For example, 2,4-diaminothiophene-3-carbonitrile can be converted to the corresponding amide and then cyclized using triethyl orthoformate to yield a thieno[3,4-d]pyrimidine. researchgate.net While this is a thiophene rather than a benzo[b]thiophene, the principle of using an amino-nitrile precursor for pyrimidine ring formation is applicable.
Triazepines: Benzo-1,3,5-triazepines can be formed through the isomerization of benzo-1,3,6-thiadiazepines, which are synthesized from o-phenylenediamine derivatives. researchgate.net This demonstrates a strategy for forming seven-membered heterocyclic rings fused to a benzene ring, a concept that can be extended to benzo[b]thiophene systems.
| Starting Material | Reagents | Fused Heterocycle | Reference |
| 3-chloro-benzo[b]thiophene-2-carboxylic acid hydrazide | 1. Phenyl isothiocyanate; 2. NaOH | 5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | mdpi.comresearchgate.net |
| 2,4-Diaminothiophene-3-carbonitrile | 1. H2SO4; 2. Triethyl orthoformate | Thieno[3,4-d]pyrimidine | researchgate.net |
| 1-aryl/alkyl-3-(2′-amino)phenyl thiocarbamides | N-phenyl isocyano dichloride, then NaOH | Benzo-1,3,5-triazepine | researchgate.net |
The direct functionalization of the benzo[b]thiophene core through C-H activation is a powerful tool for introducing alkyl and aryl substituents. These reactions can be directed to specific positions on the ring system, including those that lead to precursors for carbonitrile derivatives.
Palladium-catalyzed direct arylation is a common method for forming carbon-carbon bonds. For example, the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been reported. acs.orgnih.gov While this example involves the dioxide derivative, it showcases a methodology for C-H functionalization. In one instance, 2-phenylbenzo[b]thiophene-5-carbonitrile 1,1-dioxide was synthesized with a 55% yield. nih.gov
Furthermore, a regioselective β-arylation (at the C3 position) of benzo[b]thiophenes with aryl iodides at room temperature has been developed. nih.govacs.org This method is operationally simple and tolerates a wide range of functional groups. nih.govacs.org This direct C3-arylation provides a route to 3-aryl-benzo[b]thiophenes, which could then be further functionalized to introduce a carbonitrile group if not already present.
Mechanistic Investigations of Benzo B Thiophene 3 Carbonitrile Reactivity
Regioselectivity in Electrophilic and Nucleophilic Substitutions on Benzo[b]thiophene-3-carbonitrile
The fusion of a benzene (B151609) ring to a thiophene (B33073) ring results in a system where the reactivity is lower than the parent thiophene but generally higher than benzene. uoanbar.edu.iq In an unsubstituted benzo[b]thiophene, electrophilic attack typically favors the C-3 position over the C-2 position, as the Wheland intermediate for C-3 attack is more stable. However, the presence of a powerful electron-withdrawing group like a nitrile (-CN) at the C-3 position fundamentally alters this landscape.
Electrophilic Substitution: The nitrile group is a strong deactivating group due to its inductive and resonance effects, which withdraw electron density from the heterocyclic ring. This deactivation makes electrophilic aromatic substitution significantly more difficult compared to the unsubstituted parent compound. When an electrophilic attack does occur, the C-3 position is already occupied and deactivated. The directing influence of the C-3 nitrile group would primarily steer incoming electrophiles away from the thiophene ring and towards the benzene portion of the molecule (positions C-4, C-5, C-6, and C-7), which is less deactivated. Within the thiophene ring, the C-2 position is particularly deactivated due to its proximity to the electron-withdrawing nitrile group.
Nucleophilic Substitution: Conversely, the electron-withdrawing nature of the nitrile group activates the benzo[b]thiophene ring system towards nucleophilic attack. While thiophenes are generally more reactive than benzene in nucleophilic substitutions, this effect is enhanced by the -CN group. uoanbar.edu.iq Nucleophilic attack is most likely to occur at positions where the electron density is lowest. In this compound, the C-2 position is rendered highly electrophilic and becomes a prime target for nucleophiles. This is analogous to the observed reactivity in other nitro-substituted benzothiophenes, where nucleophiles attack the position ortho or para to the strongly electron-withdrawing nitro group. For instance, studies on 3-bromo-2-nitrobenzo[b]thiophene have shown that it readily reacts with various nucleophiles. researchgate.net
Role of the Nitrile Group in Reaction Directivity and Intermediate Stabilization for this compound
The directing effects observed in this compound are a direct consequence of the electronic properties of the nitrile group and its ability to stabilize or destabilize reaction intermediates.
The carbon atom of the nitrile group is sp-hybridized and electrophilic. kfupm.edu.sanih.gov Through resonance, the nitrile group can withdraw electron density from the ring, placing a partial positive charge on the ring atoms. This is particularly effective at the C-2 position.
Intermediate Destabilization in Electrophilic Attack: In a hypothetical electrophilic attack at the C-2 position, the resulting cationic intermediate (a Wheland intermediate) would have a positive charge adjacent to the already electron-deficient carbon at C-3. This juxtaposition of positive charges is highly energetically unfavorable, thus disfavoring substitution at this site. Attack at any other position on the thiophene ring is similarly destabilized.
Intermediate Stabilization in Nucleophilic Attack: For a nucleophilic attack at the C-2 position, the resulting anionic intermediate is significantly stabilized. The negative charge can be delocalized onto the electronegative nitrogen atom of the nitrile group through resonance. This stabilization of the Meisenheimer-type intermediate lowers the activation energy for the reaction, facilitating nucleophilic substitution at the C-2 position.
This dual role of the nitrile group—deactivating the ring towards electrophiles while simultaneously activating and directing nucleophiles—is a cornerstone of its influence on the reactivity of the benzo[b]thiophene system.
Kinetic Isotope Effects (KIE) in C-H Arylation of Benzo[b]thiophenes
Kinetic isotope effect (KIE) studies are powerful tools for elucidating reaction mechanisms, particularly in C-H functionalization reactions. While these studies have not been reported for this compound specifically, extensive research on the parent benzo[b]thiophene provides critical mechanistic insights that are broadly applicable.
In the palladium-catalyzed direct C-H arylation of benzo[b]thiophene, which selectively occurs at the C-3 position (β-position), both ²H and ¹³C KIEs have been measured to probe the nature of the C-H activation step. uoanbar.edu.iqnih.gov A study involving the reaction of benzo[b]thiophene with iodoarenes revealed significant primary ¹³C KIEs at both the C-2 and C-3 positions. uoanbar.edu.iqnih.gov
| Position | Experiment 1 (KIE ± Error) | Experiment 2 (KIE ± Error) |
| C-3 | 1.042 ± 0.006 | 1.044 ± 0.005 |
| C-2 | 1.015 ± 0.006 | 1.014 ± 0.005 |
| Table 1: ¹³C Kinetic Isotope Effects in the Direct Arylation of Benzo[b]thiophene. Data sourced from a study on room-temperature β-arylation. uoanbar.edu.iqnih.gov |
The large KIE values observed at the C-3 position strongly indicate that the C-H bond at this site is broken during the rate-determining step of the reaction. uoanbar.edu.iq These findings, combined with other mechanistic experiments, rule out a simple oxidative addition/reductive elimination pathway. Instead, they provide compelling evidence for a Heck-type mechanism. uoanbar.edu.iqnih.gov This pathway is proposed to proceed via a concerted carbopalladation across the C2-C3 double bond of the thiophene ring, followed by a base-assisted anti-elimination to regenerate the aromatic system and furnish the C-3 arylated product. nih.govnih.gov The smaller but significant KIE at C-2 further supports this model, suggesting a change in bonding at C-2 during the transition state, consistent with a carbopalladation event involving both carbon atoms. uoanbar.edu.iq
Computational Elucidation of Reaction Pathways for this compound Formation and Transformation
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful method for investigating the reaction pathways, transition states, and electronic structures of heterocyclic molecules. While specific DFT studies detailing the formation and transformation of this compound are not widely published, the principles from related systems offer valuable insights.
DFT methods are frequently used to:
Analyze Electronic Properties: Calculations can map the electron density of the molecule, confirming the electron-withdrawing nature of the nitrile group and identifying the most electrophilic and nucleophilic sites. For example, DFT studies on substituted polythiophenes have been used to evaluate how different functional groups alter structural and electronic characteristics, such as the band gap (Eg). nih.gov
Model Reaction Coordinates: For a given transformation, such as a nucleophilic substitution at the C-2 position, computational modeling can map the entire reaction coordinate. This allows for the identification of transition state structures and the calculation of activation energies, providing a theoretical basis for the observed reactivity and regioselectivity.
Elucidate Mechanistic Pathways: In complex catalytic cycles, such as the palladium-catalyzed synthesis of benzo[b]thiophenes, DFT can be used to evaluate the energetics of proposed intermediates and transition states for different potential mechanisms (e.g., oxidative addition vs. concerted metalation-deprotonation). researchgate.net This helps to distinguish between plausible pathways and support or challenge experimentally derived hypotheses.
For the formation of this compound, computational studies could elucidate the cyclization mechanism, for instance, in the reaction between a substituted o-halobenzonitrile and a sulfur nucleophile, determining the most favorable pathway for ring closure. Similarly, for its transformations, DFT could precisely model the stabilization of anionic intermediates during nucleophilic attack, quantifying the role of the nitrile group in lowering the reaction's energy barrier.
Advanced Spectroscopic Characterization and Structural Elucidation of Benzo B Thiophene 3 Carbonitrile Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of benzo[b]thiophene-3-carbonitrile compounds. Through ¹H, ¹³C, and various 2D NMR experiments, chemists can precisely map the connectivity of atoms and deduce the three-dimensional structure of these molecules.
¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing insights into the carbon framework. In 2-phenylbezo[b]thiophene-3-carbonitrile, the carbon signals are spread across a wide range (δ 114.0-144.2 ppm), with the nitrile carbon appearing at δ 114.0 ppm and the various aromatic carbons at distinct chemical shifts. rsc.org The presence of electron-donating or electron-withdrawing groups significantly alters these shifts. For example, in 2-(4-methoxyphenyl)this compound, the carbon attached to the methoxy (B1213986) group is observed at δ 55.4 ppm, and the nitrile carbon at δ 114.7 ppm. rsc.org
2D NMR Spectroscopy: For more complex derivatives, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish definitive structural assignments. These experiments reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively, which is essential for unambiguously piecing together the molecular puzzle. researchgate.net
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| 2-phenylbezo[b]thiophene-3-carbonitrile | 7.12−7.16 (m, 1H), 7.40−7.53 (m, 5H), 7.64 (d, J = 7.6 Hz, 1H), 7.81 (d, J = 8.0 Hz, 1H), 7.93 (d, J = 7.6 Hz, 1H) | 114.0, 119.4, 122.2, 123.5, 124.2, 124.4, 126.4, 128.2, 128.9, 134.3, 139.5, 140.6, 144.2 | rsc.org |
| 2-(p-tolyl)this compound | 2.45 (s, 3H), 7.29 (d, J = 7.8 Hz, 2H), 7.41-7.45 (m, 1H), 7.49-7.53 (m, 1H), 7.80-7.86 (m, 3H) | 21.4, 101.4, 115.3, 122.2, 123.9, 125.8, 127.1, 129.8, 130.2, 137.0, 139.8, 140.4, 154.9 | rsc.org |
| 2-(4-methoxyphenyl)this compound | 3.89 (s, 3H), 7.02−7.05 (m, 2H), 7.41−7.45 (m, 1H), 7.49−7.53 (m, 1H), 7.81−7.87 (m, 1H), 7.93 (d, J = 4.5 Hz, 1H) | 55.4, 100.7, 114.7, 115.4, 122.2, 122.3, 124.0, 125.8, 125.9, 129.6, 136.9, 139.9, 155.1, 161.4 | rsc.org |
Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Intermolecular Interactions
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound systems and for probing intermolecular interactions. The vibrational frequencies of different bonds provide a molecular fingerprint.
A key feature in the FT-IR spectra of these compounds is the characteristic stretching vibration of the nitrile (C≡N) group, which typically appears in the range of 2215-2220 cm⁻¹. rsc.org For example, in 2-phenylbezo[b]thiophene-3-carbonitrile, this peak is observed at 2217 cm⁻¹, while in 2-(4-methoxyphenyl)this compound, it is at 2220 cm⁻¹. rsc.org
The presence of other functional groups also gives rise to distinct absorption bands. For instance, the FT-IR spectrum of 2-amino-4,5,6,7-tetrahydrothis compound (B188851) shows N-H stretching vibrations, which can be involved in hydrogen bonding. The analysis of these vibrational modes can provide evidence for intermolecular interactions that stabilize the crystal packing. researchgate.net
| Compound | Nitrile (C≡N) Stretch (cm⁻¹) | Other Key Stretches (cm⁻¹) | Reference |
|---|---|---|---|
| 2-phenylbezo[b]thiophene-3-carbonitrile | 2217 | 3070 (aromatic C-H) | rsc.org |
| 2-(4-methoxyphenyl)this compound | 2220 | 3095 (aromatic C-H), 1208 (C-O) | rsc.org |
| 2-(4-Flurophenyl)-6-(trifluromethyl)this compound | 2215 | 2962 (C-H), 1162 (C-F) | rsc.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and its derivatives, as well as for gaining structural information through the analysis of their fragmentation patterns.
The molecular ion peak (M⁺) in the mass spectrum provides the exact molecular weight of the compound. For the parent this compound, the molecular ion is observed at a mass-to-charge ratio (m/z) of 159. nih.gov High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy. For example, the calculated exact mass for C₁₅H₉NS ([M+H]⁺) of 2-phenylbezo[b]thiophene-3-carbonitrile is 235, which is confirmed by mass spectral analysis. rsc.org
Electron impact (EI) and atmospheric pressure chemical ionization (APCI) are common ionization methods that induce fragmentation of the molecule. nih.govnih.gov The fragmentation patterns are often characteristic of the compound's structure. For instance, in some benzo[b]thiophene derivatives, cleavage of bonds adjacent to the thiophene (B33073) ring or loss of substituents are common fragmentation pathways. nih.gov The fragmentation of dicarbonyldichloride derivatives of benzo[b]thiophene is characterized by the cleavage of the C-Cl bond. nih.gov
| Compound | Molecular Formula | Molecular Weight (g/mol) | Observed m/z ([M+H]⁺ or M⁺) | Reference |
|---|---|---|---|---|
| This compound | C₉H₅NS | 159.21 | 159 | nih.govscbt.com |
| 2-phenylbezo[b]thiophene-3-carbonitrile | C₁₅H₉NS | 235.31 | 235 | rsc.org |
| 2-(p-tolyl)this compound | C₁₆H₁₁NS | 249.34 | 250 | rsc.org |
| 2-(4-methoxyphenyl)this compound | C₁₆H₁₁NOS | 265.34 | 266 | rsc.org |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic structure and photophysical properties of this compound compounds. These techniques provide information about the electronic transitions within the molecule and its emissive properties.
The UV-Vis absorption spectra of benzo[b]thiophene derivatives typically show absorption bands in the UV region, corresponding to π-π* and n-π* electronic transitions. Compared to benzene (B151609) and thiophene, which have weak absorptions above 250 nm, benzo[b]thiophene exhibits more significant absorption at longer wavelengths. researchgate.net The position and intensity of these bands are sensitive to the substitution pattern on the benzo[b]thiophene core.
Certain derivatives of benzo[b]thiophene exhibit fluorescence, making them of interest for applications in materials science and as fluorescent probes. researchgate.net The emission spectra provide information about the excited state properties of these molecules. The fluorescence quantum yields and lifetimes are important parameters that characterize their emissive behavior. researchgate.net Studies have shown that the photophysical properties are influenced by a delicate balance between electron delocalization and intramolecular charge transfer interactions. researchgate.net
X-ray Crystallography for Solid-State Molecular Structures and Intermolecular Interactions
X-ray crystallography provides the most definitive structural information for crystalline this compound derivatives, offering precise details about bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state.
The packing of molecules in a crystal is governed by a variety of noncovalent interactions, including hydrogen bonds and π-π stacking. In the crystal structure of 2-amino-4,5,6,7-tetrahydrothis compound, the molecules are linked into centrosymmetric rings through intermolecular N—H⋯N hydrogen bonds. researchgate.net
π-π stacking interactions are also a significant feature in the crystal packing of many aromatic compounds. In the case of 2-(2-nitroanilino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile, π-π stacking interactions are observed between the thiophene and benzene rings of adjacent molecules, contributing to the formation of layered structures. researchgate.net The nature and extent of these noncovalent interactions play a crucial role in determining the physical properties of the crystalline material.
Computational Chemistry and in Silico Studies of Benzo B Thiophene 3 Carbonitrile
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of Benzo[b]thiophene-3-carbonitrile Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal in modern medicinal chemistry for establishing a mathematical correlation between the structural features of a compound and its biological activity or physicochemical properties. While specific QSAR and QSPR models exclusively for this compound derivatives are not extensively detailed in the available literature, broader studies on benzo[b]thiophene analogs provide a foundational understanding of the structural requirements for various biological activities.
For instance, 3D-QSAR studies on a series of 4-substituted benzothiophene (B83047) analogs as Factor IXa inhibitors have highlighted the importance of electrostatic and steric interactions in determining their anticoagulant activity. These models, developed using techniques like Partial Least Squares (PLS) regression, have demonstrated good predictive ability with high correlation coefficients (r²) pharmacophorejournal.compharmacophorejournal.com. The key takeaway from such studies is the identification of specific pharmacophoric features, such as hydrogen bond acceptors, hydrogen bond donors, and aromatic carbons, that are crucial for biological activity pharmacophorejournal.com. While not directly focused on the 3-carbonitrile scaffold, these findings suggest that the electronic and steric landscape of substituents on the benzo[b]thiophene ring system plays a critical role in their interaction with biological targets. The insights gained from these broader QSAR analyses can be extrapolated to guide the design of novel this compound derivatives with desired biological activities.
A QSAR study on di(hetero)arylamines derivatives of benzo[b]thiophenes for their radical scavenging activity further underscores the importance of molecular descriptors. This study identified that Radial Distribution Function (RDF) descriptors, related to the presence of electronegative atoms, and 2D-autocorrelation descriptors, associated with polarizable and electronegative pairs of atoms at specific distances, are key to their antioxidant properties. Such models serve as valuable tools for predicting the activity of new compounds and guiding their synthesis nih.gov.
| QSAR/QSPR Study Focus | Key Findings | Reference |
| 4-Substituted Benzothiophene Analogs as Factor IXa Inhibitors | Electrostatic and steric interactions are crucial for activity. Important features include hydrogen bond acceptors/donors and aromatic carbons. | pharmacophorejournal.compharmacophorejournal.com |
| Di(hetero)arylamines Derivatives of Benzo[b]thiophenes as Radical Scavengers | RDF and 2D-autocorrelation descriptors are key predictors of antioxidant activity, highlighting the role of electronegative and polarizable atoms. | nih.gov |
Molecular Docking Studies for Ligand-Target Interactions of this compound Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is extensively used to understand the interactions between a ligand and its target protein at the atomic level, providing insights into the mechanism of action and guiding the design of more potent and selective inhibitors. Several studies have employed molecular docking to investigate the therapeutic potential of this compound derivatives against various biological targets.
A notable study focused on the synthesis of novel 4,5,6,7-tetrahydrothis compound (THBTC) derivatives and evaluated their potential as inhibitors of the c-Jun N-terminal kinase 3 (JNK3) protein, a promising target for neurodegenerative diseases slideshare.netdiva-portal.org. Molecular docking simulations were performed to understand the binding characteristics of these derivatives within the JNK3 active site slideshare.netdiva-portal.org. These studies help in visualizing the binding modes and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitory activity.
In another investigation, derivatives of 2-amino-6-phenyl-4,5,6,7-tetrahydrothis compound were synthesized and their anticancer potential was explored through molecular docking against the tubulin protein nih.gov. The results indicated a strong binding affinity of some derivatives to the colchicine binding site of tubulin, suggesting that their cytotoxic effects may be mediated through the inhibition of microtubule polymerization nih.gov.
Furthermore, the antioxidant potential of 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrothis compound and its derivatives was investigated through molecular docking with the Keap1 (Kelch-like ECH-associated protein 1) protein. This study aimed to explore the potential of these compounds to activate the Nrf2 antioxidant pathway by inhibiting its repressor, Keap1. The docking analysis provided insights into the binding affinity and interactions of these compounds within the Keap1 binding pocket.
The following table summarizes key molecular docking studies involving this compound derivatives:
| Derivative Type | Target Protein | Key Findings |
| 4,5,6,7-Tetrahydrothis compound (THBTC) derivatives | JNK3 Protein | Evaluation of binding characteristics as potential inhibitors for neurodegenerative diseases. slideshare.netdiva-portal.org |
| 2-Amino-6-phenyl-4,5,6,7-tetrahydrothis compound derivatives | Tubulin | Strong binding affinity to the colchicine binding site, suggesting a mechanism of anticancer activity through microtubule disruption. nih.gov |
| 2-Amino-6-(tert-butyl)-4,5,6,7-tetrahydrothis compound derivatives | Keap1 Protein | Investigation of binding interactions to potentially activate the Nrf2 antioxidant pathway. |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Druglikeness Predictions for this compound Derivatives
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of potential drug candidates to minimize the chances of late-stage failures. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and druglikeness predictions are computational methods used to evaluate these properties. These predictions help in identifying compounds with favorable pharmacokinetic profiles and a higher probability of becoming successful drugs.
For novel 4,5,6,7-tetrahydrothis compound (THBTC) derivatives, in silico ADME predictions have been performed to assess their druglikeness and bioavailability slideshare.netdiva-portal.org. These studies typically analyze various physicochemical properties such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area. These parameters are often evaluated against established rules like Lipinski's rule of five, which helps in predicting the oral bioavailability of a compound.
Pharmacokinetic modeling for derivatives of 2-amino-6-phenyltetrahydrothis compound has also been conducted to assess their drug-likeness and bioavailability properties nih.gov. Such analyses provide valuable information on the potential of these compounds to be absorbed, distributed, metabolized, and excreted in a way that is conducive to therapeutic efficacy.
The table below presents a summary of the types of in silico ADME and druglikeness predictions performed on this compound derivatives.
| Derivative Type | In Silico Prediction | Key Parameters Analyzed |
| 4,5,6,7-Tetrahydrothis compound (THBTC) derivatives | ADME and Druglikeness | Molecular weight, logP, hydrogen bond donors/acceptors, polar surface area, oral bioavailability. slideshare.netdiva-portal.org |
| 2-Amino-6-phenyltetrahydrothis compound derivatives | Modeling Pharmacokinetics | Assessment of drug-likeness and bioavailability properties. nih.gov |
Biological and Pharmacological Research of Benzo B Thiophene 3 Carbonitrile Derivatives
Anticancer and Antiproliferative Activities of Benzo[b]thiophene-3-carbonitrile Derivatives
Derivatives of this compound have demonstrated notable efficacy in inhibiting the growth of various cancer cells. Their multifaceted mechanisms of action, including the induction of cell cycle arrest and apoptosis, as well as the inhibition of crucial enzymes and interaction with DNA, underscore their potential as anticancer agents.
Inhibition of Cancer Cell Growth (e.g., Cervical, Pancreatic, Breast, Colon, Hepatocellular, Lung, Glioblastoma)
Numerous studies have highlighted the potent antiproliferative effects of this compound derivatives across a broad spectrum of human cancer cell lines. For instance, a novel benzothiophene (B83047) derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), was evaluated for its cytotoxic effects against a panel of cancer cell lines, including cervical (HeLa), pancreatic (Panc-1), breast (MDA-MB-231), colon (Caco-2), and hepatocellular (HepG2) cancer cells oiccpress.com. The study revealed significant inhibitory activity, with EC50 values indicating the compound's potency oiccpress.com.
Substituted pyrimidine containing benzothiazole derivatives have also shown potent activity against various cancer cell lines, including laryngeal, breast (MCF-7), cervical (HeLa), pancreatic (MiaPaCa-2), colon (SW 620), and lung (H 460) carcinoma cells. Specifically, a pyrimidine-based carbonitrile benzothiazole derivative demonstrated significant anticancer activity against all tested cell lines .
Furthermore, novel acrylonitrile (B1666552) analogs incorporating a benzo[b]thiophene moiety have exhibited significant growth inhibition in a wide range of human cancer cell lines. One such analog, (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile, displayed GI50 values ranging from 21.1 nM to 98.9 nM in 96% of the cancer cell lines screened, showing particularly good growth inhibition in all six leukemia cell lines, all six central nervous system (CNS) cancer cell lines (which can include glioblastoma), and both prostate cancer cell lines tested nih.gov. Another related compound, Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile, also showed potent growth inhibition in the majority of cancer cell lines, including colon and breast cancer cell lines nih.gov.
| Cancer Cell Line | Cell Type | EC50 (µM) |
|---|---|---|
| HeLa | Cervical | 146.75 |
| Panc-1 | Pancreatic | 76.72 |
| MDA-MB-231 | Breast | 126.67 |
| Caco-2 | Colon | 63.74 |
| HepG2 | Hepatocellular | 67.04 |
Data adapted from Poorhosein Ghazi Mahaleh, S., et al. (2023) oiccpress.com.
Mechanisms of Action: Cell Cycle Arrest and Apoptosis Induction by this compound Derivatives
The anticancer effects of this compound derivatives are often attributed to their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis. For example, novel tetrahydrothis compound based benzamides were found to induce cell cycle arrest and apoptosis in U937 and MDA-MB-231 cancer cells mdpi.com.
Further investigation into the mechanisms of a benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative, compound b19, revealed that it significantly promoted the apoptosis of MDA-MB-231 breast cancer cells nih.gov. The pro-apoptotic activity of another novel derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), was demonstrated by its ability to activate the expression of pro-apoptotic genes such as BAX, CASP3, CASP8, CASP9, and P53 in cancer cells oiccpress.com. These findings suggest that the induction of apoptosis is a key mechanism through which these compounds exert their anticancer effects.
Enzyme Target Inhibition (e.g., Histone Deacetylase (HDAC), c-Met Kinase, Pim-1 Kinase, N-Myristoyltransferases)
A significant aspect of the anticancer activity of this compound derivatives lies in their ability to inhibit specific enzymes that play crucial roles in cancer progression.
Histone Deacetylase (HDAC) Inhibition: Novel tetrahydrothis compound based benzamides have been designed and identified as HDAC inhibitors. Specifically, compounds with a 4-(aminomethyl) piperidine linker and a piperazine linker demonstrated good activity against human HDAC1 and HDAC6, respectively mdpi.com.
c-Met and Pim-1 Kinase Inhibition: A series of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide derivatives were synthesized and evaluated for their in-vitro cytotoxic activity against c-Met kinase and Pim-1 kinase. The results indicated that several of these compounds exhibited high inhibitory activities against both kinases, which are known to be involved in tumor growth and survival researchgate.net.
N-Myristoyltransferase (NMT) Inhibition: Research has identified 2,3-substituted benzo[b]thiophene derivatives as high-affinity inhibitors of Leishmania donovani N-myristoyltransferase (NMT) nih.gov. NMT is an essential enzyme in many pathogenic organisms and is considered a promising drug target. The inhibition of NMT by benzo[b]thiophene scaffolds highlights another potential avenue for their therapeutic application mdpi.com.
| Derivative Type | Enzyme Target | Key Findings |
|---|---|---|
| Tetrahydrothis compound based benzamides | HDAC1 and HDAC6 | Demonstrated good inhibitory activity against human HDAC1 and HDAC6 mdpi.com. |
| 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carbohydrazides | c-Met Kinase and Pim-1 Kinase | Several compounds showed high inhibitory activities researchgate.net. |
| 2,3-Substituted benzo[b]thiophenes | N-Myristoyltransferase (NMT) | Identified as high-affinity inhibitors of Leishmania donovani NMT nih.gov. |
DNA Intercalation and Topoisomerase Inhibition in Related Benzo[b]thiophene Derivatives
While not exclusively focused on the 3-carbonitrile substitution, related benzo[b]thiophene derivatives have been investigated for their ability to interact with DNA and inhibit topoisomerase enzymes, which are critical for DNA replication and repair. The synthesis of novel benzo[b]thiophene-based compounds has been explored for their DNA-binding properties and potential as antitumor agents ijpsjournal.com. These studies provide a basis for considering DNA interaction as a possible mechanism of action for some this compound derivatives as well.
Antimicrobial Activities of this compound Derivatives
In addition to their anticancer properties, this compound derivatives have shown promise as antimicrobial agents. Their ability to combat various pathogenic bacteria, including drug-resistant strains, is an active area of research.
Antibacterial Efficacy (e.g., against Escherichia coli, Gram-positive pathogens)
The antimicrobial activity of benzo[b]thiophene derivatives has been demonstrated against a range of bacteria. The placement of substituents on the benzo[b]thiophene ring, particularly at the third position, is crucial for their antimicrobial efficacy. Functionalities such as amine, amide, methyl, ether, and nitrile have been shown to enhance the desired antimicrobial activity nih.gov.
Studies on 3-halobenzo[b]thiophene derivatives have determined their minimum inhibitory concentration (MIC) against several bacterial strains, including the Gram-negative bacterium Escherichia coli and various Gram-positive bacteria nih.gov. For instance, cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes exhibited a low MIC of 16 µg/mL against Gram-positive bacteria nih.gov.
Furthermore, the synthesis of benzo[b]thiophene acylhydrazones has led to the identification of compounds with significant activity against multidrug-resistant Staphylococcus aureus, a major Gram-positive pathogen nih.govresearchgate.net. One derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, showed a minimal inhibitory concentration of 4 µg/mL against three S. aureus strains, including methicillin-resistant and daptomycin-resistant clinical isolates nih.gov. Other research has also highlighted the antibacterial potential of various substituted benzo[b]thiophene derivatives against both Gram-positive and Gram-negative bacteria, including E. coli frontiersin.org.
| Derivative | Bacterial Strain(s) | Activity (MIC) |
|---|---|---|
| Cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes | Gram-positive bacteria | 16 µg/mL nih.gov |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (including MRSA) | 4 µg/mL nih.gov |
Antifungal Efficacy (e.g., against Candida species)
This compound derivatives have been identified as a promising scaffold for the development of new antifungal agents. Research has demonstrated their efficacy against a range of fungal pathogens, including clinically relevant Candida species.
Di(hetero)arylamine derivatives of the benzo[b]thiophene system have shown a broad spectrum of activity against various fungi. In these series, the presence of hydroxy groups on the aryl portion of the molecule proved to be essential for their antifungal action. The spectrum of activity was further broadened in pyridine-containing derivatives by the absence of an ester group at the second position of the benzo[b]thiophene core.
Studies on 3-halobenzo[b]thiophene derivatives revealed that specific substitutions significantly enhance antifungal potency. For instance, cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes exhibited a notable minimum inhibitory concentration (MIC) of 16 µg/mL against yeast. nih.gov Another derivative, featuring a methyl alcohol group at the C-2 position and a chlorine atom at the C-3 position, showed an MIC of 128 µg/mL against Candida albicans. nih.gov
Furthermore, certain 2-aminothiophene derivatives have demonstrated significant potential. One study highlighted a thiophene (B33073) derivative, 2-amino-5,6,7,8-tetrahydro-4 H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT), which displayed potent antifungal action against fluconazole-resistant Candida strains with MIC values ranging from 100 to 200 µg/mL. This compound also exhibited a synergistic effect when combined with fluconazole.
**Table 1: Antifungal Activity of Benzo[b]thiophene Derivatives against *Candida albicans***
| Compound Description | MIC (µg/mL) |
|---|---|
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | 16 |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | 16 |
| 2-(methyl alcohol)-3-chlorobenzo[b]thiophene | 128 nih.gov |
| 2-amino-5,6,7,8-tetrahydro-4 H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT) | 100-200 |
Antitubercular Activities
Derivatives of benzo[b]thiophene have emerged as a significant class of compounds with potent activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) strains.
One study investigated four series of benzo[b]thiophene-2-carboxylic acid derivatives, identifying several highly active compounds. Compound 7b , which has both bromo and chloro substituents, was particularly effective against MDR-MTB H37Ra, with MIC values ranging from 2.73 to 22.86 μg/mL against both active and dormant forms. In the same study, compounds 8c and 8g demonstrated significant efficacy against dormant M. bovis BCG, with MICs of 0.60 and 0.61 μg/mL, respectively. Molecular docking studies suggested that these compounds may act by inhibiting the decaprenylphosphoryl-β-d-ribose-2′-epimerase (DprE1) enzyme, a crucial component of the mycobacterial cell wall synthesis pathway.
In a different series, 3-substituted benzo[b]thiophene-1,1-dioxides were shown to be effective inhibitors of MTB growth under aerobic conditions. The potency was highly dependent on the substituent at the C-3 position. The most potent compound in this series featured a tetrazole substituent, exhibiting an MIC of 2.6 µM.
Table 2: Antitubercular Activity of Benzo[b]thiophene Derivatives
| Compound Series | Compound | Target Organism | Activity (MIC) |
|---|---|---|---|
| Benzo[b]thiophene-2-carboxylic acid | 7b | MDR- M. tuberculosis H37Ra (dormant) | 2.73 µg/mL |
| Benzo[b]thiophene-2-carboxylic acid | 8c | M. bovis BCG (dormant) | 0.60 µg/mL |
| Benzo[b]thiophene-2-carboxylic acid | 8g | M. bovis BCG (dormant) | 0.61 µg/mL |
| 3-substituted benzo[b]thiophene-1,1-dioxide | 3-(tetrazolyl) | M. tuberculosis H37Rv | 2.6 µM |
Anti-inflammatory and Immunomodulatory Effects of Benzo[b]thiophene Derivatives
The benzo[b]thiophene scaffold is a key feature in compounds exhibiting significant anti-inflammatory properties. ktu.edunitk.ac.in Derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene, in particular, have been investigated for their ability to modulate inflammatory pathways. nih.govnih.gov
A recent study demonstrated that these compounds exert anti-inflammatory effects by activating the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, which in turn negatively regulates the NF-κB signaling cascade. nih.gov Several derivatives, designated 2a , 3a , and 3b , were identified as the most active, showing 78-87% inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. nih.govnih.gov Their anti-inflammatory activity was directly correlated with their ability to activate NRF2. nih.gov These compounds also reversed the elevated levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as inflammatory mediators like PGE2 and COX-2. nih.gov
Another study investigating a series of 4,5,6,7-tetrahydrobenzothiophene derivatives found that a compound with R = H at a specific position exhibited 61% anti-inflammatory activity with an IC50 value of 121 μM. A related derivative where R = COCH2 showed even greater potency, with 81% anti-inflammatory activity.
Table 3: Anti-inflammatory Activity of Tetrahydrobenzo[b]thiophene Derivatives
| Compound | Assay | Result |
|---|---|---|
| 2a | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 78.04 ± 2.86 % nih.gov |
| 3a | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 87.07 ± 1.22 % nih.gov |
| 3b | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 80.39 ± 5.89 % nih.gov |
| Derivative (R = H) | % Anti-inflammatory activity | 61% |
| Derivative (R = COCH2) | % Anti-inflammatory activity | 81% |
Antioxidant Potential and Oxidative Stress Mitigation by Benzo[b]thiophene Derivatives
This compound and its derivatives have been the subject of research for their antioxidant properties and their potential to mitigate oxidative stress. nih.gov
A study focused on newly synthesized tetrahydrobenzo[b]thiophene derivatives found that several compounds demonstrated significant antioxidant capabilities. nih.gov The parent compound, 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrothis compound (1 ), and two of its derivatives, 16 and 17 , showed antioxidant potency comparable to the standard, ascorbic acid, when evaluated for their total antioxidant capacity (TAC). nih.gov Interestingly, the starting material (1 ) often exhibited greater antioxidant activity than many of the subsequently prepared derivatives. nih.gov
In another line of research, aryl azonaphthoquinones containing a benzo[b]thiophene moiety were synthesized and screened for their antioxidant activity. The derivatives 8b , 9a , and 9b showed promising radical scavenging activity at 89.87%, 89.93%, and 95.97%, respectively. These compounds were also found to be capable of protecting DNA from damage induced by bleomycin.
Additionally, a study on 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives evaluated their antioxidant properties using the DPPH radical scavenging assay. Nanoparticle-conjugated derivatives NPs12a,b and compound 1b displayed IC50 values of 80.0, 95.0, and 110.0 μg/mL, respectively. These values were compared to the standard antioxidant butylated hydroxy toluene (BHT), which had an IC50 of 54.0 μg/mL.
Table 4: Antioxidant Activity of Benzo[b]thiophene Derivatives
| Compound | Assay | Result |
|---|---|---|
| 1 , 16 , 17 | Total Antioxidant Capacity (TAC) | Potency comparable to Ascorbic Acid nih.gov |
| 8b | Radical Scavenging | 89.87% |
| 9a | Radical Scavenging | 89.93% |
| 9b | Radical Scavenging | 95.97% |
| 1b | DPPH IC50 | 110.0 µg/mL |
| NPs12a | DPPH IC50 | 80.0 µg/mL |
| NPs12b | DPPH IC50 | 95.0 µg/mL |
Neuropharmacological Activities (e.g., Anticonvulsant, Antianxiety, Antidepressant, Anti-Alzheimer's Disease)
The benzo[b]thiophene scaffold is present in various compounds investigated for their effects on the central nervous system, showing potential as anticonvulsant, antidepressant, and anti-Alzheimer's agents. nih.govijpsjournal.com
In the field of antidepressant research, a series of novel benzo[b]thiophene derivatives were synthesized and evaluated for their affinity for the serotonin transporter (5-HTT) and the 5-HT₇ receptor. nih.govunav.edu Compounds 8j , 9c , and 9e showed significant antidepressant activity in the forced swim test after chronic administration. nih.govunav.edu Notably, compound 9c was also effective after acute treatment, suggesting a rapid onset of action. nih.govunav.edu These findings identify this class of compounds as promising candidates for new antidepressant therapies. nih.gov
For neurodegenerative diseases, the benzo[b]thiophene derivative Encenicline has been investigated as a potential treatment for cognitive impairment in schizophrenia and Alzheimer's disease. ktu.edu Other research has focused on benzo[b]thiophen-3-ol derivatives as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the pathology of neurodegenerative disorders. researchgate.net
Furthermore, a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives were synthesized and evaluated for anticonvulsant properties. mdpi.com These compounds were tested in several acute seizure models, including the maximal electroshock (MES) and 6 Hz tests, demonstrating the potential of this scaffold in developing new anti-seizure medications. mdpi.com
Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles of this compound Derivatives
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, and strategic modifications to its core can lead to significant enhancements in biological activity, selectivity, and pharmacokinetic properties. Structure-Activity Relationship (SAR) studies are crucial in drug discovery to understand how chemical structure relates to biological activity. For this compound derivatives, these studies focus on systematically altering substituents on the molecule to map the chemical space and identify key interactions with biological targets, ultimately leading to the design of more potent and selective drug candidates.
Impact of Substituent Effects on Efficacy and Selectivity (e.g., Fluorine, Amines, Nitriles, Cyclic Linkers)
The introduction of various functional groups onto the this compound core can dramatically influence the compound's interaction with its biological target, affecting both its potency and its selectivity for one target over others.
Fluorine: The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry. Due to its small size, high electronegativity, and ability to form strong bonds with carbon, fluorine can alter a molecule's metabolic stability, lipophilicity, and binding interactions. While specific SAR studies detailing fluorine substitution directly on the this compound core are not extensively published, general principles suggest that its introduction could block metabolic oxidation sites and modulate the acidity of nearby protons, potentially enhancing target affinity and pharmacokinetic profiles.
Amines and Nitriles: The 2-amino-4,5,6,7-tetrahydrothis compound (B188851) moiety is a key building block for the synthesis of a wide range of biologically active compounds. The amino group at the C2 position serves as a versatile handle for further chemical modifications, allowing for the introduction of diverse substituents to probe the binding pocket of a target. For instance, the reaction of this amino group can lead to the formation of amides, ureas, and other derivatives, each with distinct electronic and steric properties that can fine-tune biological activity. The nitrile group at the C3 position is a strong electron-withdrawing group and a potential hydrogen bond acceptor, which can be crucial for anchoring the ligand to its target protein.
Cyclic Linkers: A significant advancement in the SAR of this scaffold involves the use of cyclic linkers. In a study focused on developing isoform-selective histone deacetylase (HDAC) inhibitors, novel tetrahydrothis compound based benzamides were synthesized. This research successfully used cyclic linkers like piperidine and piperazine, instead of the more common aliphatic chains or aromatic rings found in known HDAC inhibitors, to connect the benzo[b]thiophene core to a zinc-binding group. This strategy led to the discovery of potent and isoform-selective inhibitors. Specifically, a derivative incorporating a 4-(aminomethyl)piperidine linker showed good activity against HDAC1, while a compound with a piperazine linker demonstrated high potency against HDAC6. This highlights how the nature and rigidity of the linker are critical determinants of efficacy and selectivity.
| Compound ID | Cyclic Linker | Target | Observed Activity |
|---|---|---|---|
| 9h | 4-(aminomethyl)piperidine | HDAC1 | Good inhibitory activity |
| 14n | Piperazine | HDAC6 | Good inhibitory activity |
Data sourced from a study on novel HDAC inhibitors.
Ligand Efficiency and Lipophilicity in Lead Optimization Efforts
In the process of lead optimization, it is not enough to simply increase potency. Medicinal chemists increasingly rely on metrics that relate a compound's potency to its physicochemical properties, such as size and lipophilicity. Two of the most important metrics are Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).
Ligand Efficiency (LE): This metric normalizes binding affinity (potency) for the size of the molecule, typically measured by the number of heavy (non-hydrogen) atoms. It helps in identifying small, efficient fragments that can be grown into more potent leads without excessive increases in molecular weight. A higher LE value is generally desirable, especially in the early stages of drug discovery.
Lipophilic Ligand Efficiency (LLE): LLE, also referred to as LipE, relates potency to lipophilicity (logP or logD). It is calculated by subtracting the logP (or logD) from the pIC50 (or pKi). High lipophilicity can lead to poor solubility, increased metabolic turnover, and off-target toxicity. LLE helps guide the optimization process towards compounds that achieve high potency without becoming overly "greasy." An increase in potency should ideally be accompanied by an increase in LLE, indicating that the improved affinity is not solely due to increased lipophilicity.
| Metric | Formula | Purpose in Lead Optimization |
|---|---|---|
| Ligand Efficiency (LE) | ΔG / N (where ΔG is binding free energy and N is the number of heavy atoms) | To assess the binding efficiency per atom, prioritizing smaller, more efficient molecules. |
| Lipophilic Ligand Efficiency (LLE) | pIC50 - logP (or logD) | To balance potency with lipophilicity, avoiding candidates likely to have poor pharmacokinetic or safety profiles. |
Conformational Restriction Strategies in this compound Drug Design
Flexible molecules can adopt numerous conformations, and only one or a few of these may be the "bioactive conformation" that binds effectively to the target. The molecule pays an entropic penalty to adopt this specific shape upon binding. Conformational restriction is a powerful strategy used to pre-organize a flexible molecule into its bioactive conformation, thereby reducing the entropic cost of binding and potentially increasing potency and selectivity. This can be achieved by introducing rings, double bonds, or bulky groups that limit the number of rotatable bonds.
A clear example of this strategy's success can be seen in the development of diamino benzo[b]thiophene derivatives as thrombin inhibitors, a scaffold closely related to the 3-carbonitrile series. In this work, researchers aimed to improve the potency of lead compounds by conformationally restricting a flexible side chain. They synthesized new analogs where this flexibility was reduced by introducing either a double bond or a carbocyclic ring.
The results demonstrated a significant enhancement in potency. Compared to the flexible parent compounds, the introduction of a double bond resulted in a modest twofold increase in thrombin inhibitory activity. More impressively, the incorporation of a more rigid carbocyclic ring led to an eightfold enhancement in potency. This study effectively illustrates that by locking the side chain into a more favorable orientation for binding, a substantial gain in activity can be achieved. This principle is directly applicable to the design of advanced this compound derivatives, where restricting flexible linkers or side chains could lead to more potent and selective modulators of various biological targets.
| Compound Type | Conformational Strategy | Improvement in Potency |
|---|---|---|
| Unsaturated Derivatives (e.g., 3a/b) | Introduction of a double bond | ~2-fold increase |
| Carbocyclic Analogs (e.g., 4a/b) | Incorporation of a carbocyclic ring | ~8-fold increase |
Data adapted from a study on diamino benzo[b]thiophene thrombin inhibitors.
Applications of Benzo B Thiophene 3 Carbonitrile in Materials Science and Organic Electronics
Organic Semiconductors and Conductive Polymers Incorporating Benzo[b]thiophene-3-carbonitrile Motifs
The benzo[b]thiophene moiety is a cornerstone in the design of organic semiconductors (OSCs) for applications like organic field-effect transistors (OFETs). nih.gov Thienoacenes, which are rigid, planar structures formed by fusing thiophene (B33073) and other aromatic rings, are considered promising candidates for high-performance OFETs. nih.gov Derivatives of benzo[b]thiophene are actively researched for their potential in solution-processable electronic devices, which offer advantages in cost-effective and large-area fabrication. mdpi.combohrium.com
Researchers have synthesized various benzo[b]thiophene derivatives to investigate how different isomers and end-group moieties affect electrical performance. bohrium.com For instance, new organic semiconductors based on the benzo[b]thiophene moiety were synthesized to study the effects of the sulfur atom's position and the nature of the attached group on charge mobility. bohrium.com In one study, four new OSCs based on benzo[b]thiophene derivatives were used as the active layer in top-contact/bottom-gate OFETs fabricated via solution-shearing methods, all of which exhibited p-channel activity. bohrium.com Another study synthesized two new benzo[b]thieno[2,3-d]thiophene (BTT) derivatives for use as solution-processable small molecular organic semiconductors. mdpi.comresearchgate.net These were used to fabricate OFETs that demonstrated p-channel behavior in ambient conditions. mdpi.comresearchgate.net
The performance of these materials in OFETs is a key metric of their success. The charge carrier mobility (μ), which measures how quickly charge can move through the material, and the on/off current ratio, which indicates the device's switching efficiency, are critical parameters.
| Compound/Derivative Class | Fabrication Method | Highest Reported Mobility (cm²/Vs) | On/Off Current Ratio | Reference |
| Benzo[b]thiophene (BT) derivative (attached via 6-position) | Solution-shearing | 0.055 | 2.5 x 10⁷ | bohrium.com |
| 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene | Solution-shearing | 0.005 | > 10⁶ | mdpi.comresearchgate.net |
| Dialkyl- bohrium.combenzothieno[3,2-b] bohrium.combenzothiophene (B83047) (Cn-BTBTs) | Solution-processed | > 1.0 | Not Specified | nih.gov |
| 2,7-diphenyl bohrium.combenzothieno[3,2-b] bohrium.combenzothiophene (DPh-BTBT) | Vapor-deposited | up to 2.0 | Not Specified | nih.gov |
Optoelectronic Devices and Nonlinear Optical (NLO) Properties of this compound Charge Transfer Complexes
Charge-transfer (CT) complexes are a class of materials formed when an electron donor molecule interacts with an electron acceptor. bohrium.com Benzo[b]thiophene derivatives can act as effective electron donors in these complexes. bohrium.comlew.ro The formation of CT complexes involving tetrahydrothis compound derivatives with acceptors like picric acid has been studied using spectroscopic techniques and Density Functional Theory (DFT) calculations. bohrium.com These studies aim to understand the interactions, stability, and potential applications of the resulting complexes. bohrium.com
A key finding is that the decrease in the HOMO-LUMO energy gap within these molecules facilitates charge transfer interactions. bohrium.com This property, along with high optical nonlinearity, makes these CT complexes promising candidates for nonlinear optical (NLO) applications in optoelectronic devices. bohrium.com NLO materials are crucial for technologies like optical switching and frequency conversion.
DFT calculations have been employed to design and investigate a series of heterocyclic organic compounds for NLO applications, using benzothiophene moieties as acceptors. nih.govrsc.org These theoretical studies explore how modifying the molecular structure affects optoelectronic characteristics. nih.govrsc.org
| Designed Chromophore | HOMO-LUMO Energy Gap (eV) | Softness (σ) (eV⁻¹) | NLO Response (βtot) (esu) | Reference |
| PYFR (Reference) | 3.12 | Not Specified | Not Specified | nih.govrsc.org |
| PYFD1 | Not Specified | 0.3840 | Not Specified | nih.gov |
| PYFD2 | 2.340 | 0.4273 | 2.376 x 10⁻²⁸ | nih.govrsc.orgnih.gov |
| PYFD3 | Not Specified | 0.4257 | Not Specified | nih.gov |
| PYFD4 | Not Specified | 0.4187 | Not Specified | nih.gov |
| PYFD5 | 1.704 | 0.4081 | Not Specified | nih.gov |
| PYFD6 | 1.792 | 0.3982 | Not Specified | nih.gov |
| PYFD7 | 1.827 | 0.3944 | Not Specified | nih.gov |
The results indicate that derivatives with lower hardness (η) and greater softness (σ) exhibit higher polarizability, which is desirable for NLO materials. nih.govrsc.org The incorporation of different acceptors and a thiophene π-spacer can significantly enhance NLO responses. nih.govrsc.org
Utilization of this compound in Dyes and Agrochemicals
The benzo[b]thiophene framework is a valuable precursor in the synthesis of various dyes and agrochemicals. chemicalbook.com Its derivatives are used to create thioindigo (B1682309) and azo disperse dyes. chemicalbook.com In more advanced applications, the bohrium.combenzothieno[3,2-b] bohrium.combenzothiophene (BTBT) structure has been used as a π-bridge in new metal-free organic dyes designed for dye-sensitized solar cells (DSSCs). researchgate.net These dyes often follow a donor-π-acceptor (D-π-A) architecture, where the BTBT core facilitates efficient charge separation and transport, crucial for photovoltaic performance. researchgate.net The advantageous features of BTBT have also led to its investigation for aggregation-induced emission (AIE) and mechanofluorochromic (MFC) behavior, where the material's fluorescence changes in response to aggregation or mechanical force. rsc.org
In agriculture, various benzo[b]thiophene derivatives have been developed for use as pesticides, fungicides, and herbicides. chemicalbook.com The biological activity of this structural class allows for the creation of potent agents for crop protection. chemicalbook.com
Benzo[b]thiophene-based pH-Sensing Materials
Certain benzo[b]thiophene derivatives have been engineered to act as chemosensors, capable of detecting specific analytes or changes in their chemical environment. A notable application is in pH sensing. For example, a benzothiophene-based semi-bis-chalcone has been developed as a photoluminescent chemosensor that demonstrates a broad working pH range. researchgate.net This indicates its ability to function as a pH indicator across various levels of acidity and alkalinity. researchgate.net
Furthermore, a derivative known as BTBT-NMe has been shown to exhibit a halochromic effect, which is a color change upon protonation. rsc.org This pH-dependent optical property makes it a candidate for pH-sensing materials. The ability of related thiophene-based materials to form pH-responsive molecular brushes further underscores the potential of this chemical family in creating smart materials that respond to environmental pH. mdpi.com
This compound in Bio-diagnostics
The benzo[b]thiophene scaffold is recognized as a privileged structure in medicinal chemistry and is being explored for the development of effective diagnostic agents. nih.gov Its derivatives have shown potential in bioimaging applications. researchgate.net The fundamental principle of using these compounds for diagnostics lies in their specific interactions with biological molecules and their ability to produce a detectable signal.
This concept is demonstrated by the development of a fluorescent probe based on a benzo[1,2-b:6,5-b']dithiophene-4,5-diamine (BDTA) core, which was engineered for the high-sensitivity and real-time visual monitoring of the toxic gas phosgene (B1210022). nih.gov While phosgene is not a biological target, the system's rapid response (within 30 seconds) and low detection limit (0.16 μM) showcase the potential for creating highly sensitive chemosensors for other targets. nih.gov Furthermore, the broader family of polythiophenes has been applied in the development of geno sensors and platforms for DNA detection, highlighting a direct role in advanced bio-diagnostics. mdpi.com
Green Chemistry Principles in Benzo B Thiophene 3 Carbonitrile Synthesis
Sustainable Synthetic Methodologies for Benzo[b]thiophene-3-carbonitrile (e.g., Microwave-Assisted, Solvent-Free)
Sustainable synthetic methods are crucial for minimizing the environmental footprint of chemical production. For the synthesis of benzo[b]thiophene scaffolds, microwave-assisted synthesis and solvent-free or green solvent-based reactions represent significant advancements.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced purity of products compared to conventional heating methods. researchgate.net In the context of benzo[b]thiophene synthesis, microwave-assisted methods have been successfully employed for the rapid preparation of 3-aminobenzo[b]thiophenes, which are valuable precursors for various applications, including kinase inhibitors. rsc.orgrsc.org For instance, the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine (B128534) in DMSO under microwave irradiation at 130 °C provides quick access to 3-aminobenzo[b]thiophenes in high yields (58–96%). rsc.orgrsc.org This method avoids the need for metal catalysts to construct the parent heterocycle and benefits from fast reaction kinetics. rsc.org
Another key strategy in green chemistry is the reduction or elimination of volatile organic solvents. One-pot, three-component reactions are particularly amenable to solvent-free conditions or the use of greener solvents. A notable example is the synthesis of 2-amino-6-phenyl-4,5,6,7-tetrahydrothis compound. rsc.org This reaction proceeds by reacting 4-phenylcyclohexanone, malononitrile, and elemental sulfur in methanol (B129727) with a catalytic amount of diethylamine. rsc.org While not entirely solvent-free, the use of a more benign solvent like methanol and the one-pot nature of the reaction contribute to its green credentials. rsc.org The development of solvent-free cyclocondensation reactions, for example using treated natural zeolite catalysts for the synthesis of benzodiazepines, showcases a promising direction that could be adapted for benzo[b]thiophene synthesis. bcrec.id
Table 1: Examples of Sustainable Synthetic Methodologies for Benzo[b]thiophene Derivatives
| Derivative | Reactants | Method | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 3-Aminobenzo[b]thiophenes | 2-Halobenzonitriles, Methyl thioglycolate | Microwave-assisted | Triethylamine, DMSO, 130 °C | 58–96% | rsc.orgrsc.org |
| 2-Amino-6-phenyl-4,5,6,7-tetrahydrothis compound | 4-Phenylcyclohexanone, Malononitrile, Elemental sulfur | One-pot reaction | Diethylamine, Methanol, 50–60 °C | 74% | rsc.org |
| Triazoloquinazolinones and Benzimidazoquinazolinones | Aromatic aldehydes, 5-Amino-1(H)-1,2,4-triazole (or 2-aminobenzimidazole), Dimedone | Microwave-assisted | DMF | Nearly quantitative | researchgate.net |
Catalyst Recycling and Environmentally Benign Reagents in this compound Production
The development of recyclable catalytic systems and the use of environmentally benign reagents are cornerstones of green chemistry, aiming to reduce waste and toxicity.
In the synthesis of benzo[b]thiophene derivatives, palladium-catalyzed reactions are common. A significant green advancement is the development of recyclable palladium catalyst systems. For the synthesis of benzothiophene-3-carboxylic esters, a simple PdI₂/KI catalytic system has been shown to be effective. nih.gov A key finding is that this catalytic system can be successfully used in an ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BmimBF₄), as the solvent. nih.gov The use of the ionic liquid allows for the recycling of the catalytic system multiple times without a significant loss of activity. nih.gov Recycling experiments demonstrated that even after the fifth cycle, there was no appreciable loss of catalytic activity. nih.gov This approach not only minimizes the use of the precious metal catalyst but also reduces solvent waste.
The use of heterogeneous catalysts is another important strategy for catalyst recycling. Nanocatalysts, such as a magnetically separable nickel-zinc (B8489154) ferrite (B1171679) (NiZnFe₂O₄), have been used for the synthesis of other heterocyclic compounds and can be easily recovered from the reaction mixture for reuse. researchgate.net Similarly, nanocatalysts based on carbon-activated modified metal-organic frameworks have demonstrated high efficiency and reusability in the synthesis of benzodiazepines, retaining their catalytic activity for up to six consecutive cycles. nih.gov The application of such recyclable heterogeneous catalysts to the synthesis of this compound could offer significant environmental benefits.
The choice of reagents also plays a crucial role in the greenness of a synthetic process. The use of deep eutectic solvents (DES) as both a solvent and a catalyst is an emerging environmentally friendly approach. researchgate.net These solvents are often biodegradable, have low vapor pressure, and can be prepared from inexpensive starting materials. researchgate.net
Table 2: Catalyst Recycling in the Synthesis of Benzo[b]thiophene Derivatives
| Catalytic System | Derivative | Solvent | Recyclability | Key Finding | Reference |
|---|---|---|---|---|---|
| PdI₂/KI | Benzothiophene-3-carboxylic esters | 1-Butyl-3-methylimidazolium tetrafluoroborate (BmimBF₄) | Reusable for at least 5 cycles without significant loss of activity | The ionic liquid facilitates catalyst recycling. | nih.gov |
| ZnO@SO₃H@Tropine | 2-amino-4-(4-chlorophenyl)-1,4-dihydrobenzo rsc.orgresearchgate.netimidazo[1,2-a]pyrimidine-3-carbonitrile | Not specified | Reusable for over five runs with no significant change in reaction time or yield | Demonstrates the potential of recyclable nanoporous catalysts. | researchgate.net |
| ACT@IRMOF-3 | Benzodiazepine derivatives | Not specified | Reusable for at least six consecutive cycles with retained catalytic activity | A core-shell nanocomposite with high catalytic performance. | nih.gov |
| Treated Natural Zeolite (TNZ) | 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | Solvent-free | Reusable for four cycles | An effective and reusable heterogeneous catalyst. | bcrec.id |
Photoredox Catalysis and Electrochemical Synthesis of this compound
Photoredox catalysis and electrochemical synthesis are cutting-edge green chemistry technologies that utilize light or electricity, respectively, to drive chemical reactions. These methods often operate under mild conditions and can offer unique reaction pathways, reducing the need for harsh reagents and high temperatures.
Electrochemical synthesis provides a powerful and environmentally friendly alternative to traditional chemical methods. For the synthesis of benzo[b]thiophene scaffolds, several electrochemical approaches have been developed. One such method involves the synthesis of benzo[b]thiophene-1,1-dioxides from the reaction of sulfonhydrazides with internal alkynes under electrochemical anodic oxidation. nih.gov This protocol is notable for avoiding the use of transition metal catalysts or stoichiometric oxidants and proceeds at room temperature in an undivided cell. nih.gov Another electrochemical method allows for the synthesis of C3-sulfonated benzo[b]thiophenes from the reaction of 2-alkynylthioanisoles with sodium sulfinates. researchgate.net Furthermore, a paired electrolysis method has been developed for the synthesis of 2-aryl-substituted benzothiophenes using benzenediazonium (B1195382) salts as aryl radical precursors. xmu.edu.cn
Visible-light photoredox catalysis has also emerged as a potent tool in organic synthesis. This technique uses a photocatalyst, such as [Ru(bpy)₃]²⁺, which, upon absorption of visible light, can initiate single-electron transfer processes to activate substrates. researchgate.netbeilstein-journals.org A practical synthesis of benzothiophenes has been demonstrated through the visible-light-promoted cyclization of disulfides and alkynes. rsc.org This reaction can even be performed using sunlight, highlighting its potential as a highly sustainable method. rsc.org The development of photoredox catalysis using earth-abundant metal complexes, such as iron N-heterocyclic carbene complexes, further enhances the green credentials of this technology by moving away from expensive and rare metals like iridium and ruthenium. diva-portal.org
Table 3: Photoredox and Electrochemical Synthesis of Benzo[b]thiophene Derivatives
| Method | Derivative | Reactants | Key Features | Reference |
|---|---|---|---|---|
| Electrochemical Synthesis | Benzo[b]thiophene-1,1-dioxides | Sulfonhydrazides, Internal alkynes | Transition-metal-free, oxidant-free, room temperature | nih.gov |
| Electrochemical Synthesis | C3-Sulfonated benzo[b]thiophenes | 2-Alkynylthioanisoles, Sodium sulfinates | Electrochemical approach to C-S bond formation | researchgate.net |
| Electrochemical Synthesis | 2-Aryl-substituted benzothiophenes | 2-Methylthiobenzenediazonium salt, Alkynes | Paired electrolysis, uses aryl diazonium salts as radical precursors | xmu.edu.cn |
| Photoredox Catalysis | Diethyl benzo[b]thiophene-2,3-dicarboxylate | Disulfides, Alkynes | Visible-light-promoted, can use sunlight | rsc.org |
Future Research Directions and Therapeutic Potential of Benzo B Thiophene 3 Carbonitrile
Exploration of Novel Benzo[b]thiophene-3-carbonitrile Derivatives for Enhanced Potency and Selectivity
The exploration of novel derivatives of the this compound core is a primary focus of ongoing research, aiming to enhance biological potency and target selectivity. Scientists are systematically modifying the core structure to improve interactions with biological targets and optimize pharmacokinetic profiles.
One key strategy involves the synthesis of hybrid molecules. For instance, new benzo[b]thiophene-based hybrids incorporating an isatin motif have been designed as potential agents against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis. nih.gov Similarly, combining the benzo[b]thiophene nucleus with an acylhydrazone functional group has led to the identification of compounds with significant antimicrobial activity against multidrug-resistant Staphylococcus aureus. nih.govmdpi.com
Another approach focuses on creating derivatives that target specific protein isoforms or receptor subtypes to minimize off-target effects. In the field of oncology, novel tetrahydrothis compound based benzamides have been developed as isoform-selective histone deacetylase (HDAC) inhibitors. By incorporating piperidine and piperazine linkers, researchers have achieved good activity and selectivity for HDAC1 and HDAC6, respectively. nih.gov In a different study, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives were synthesized, where modifications at the C-3 and C-5 positions enhanced their anti-proliferative activity by targeting the RhoA/ROCK pathway. nih.gov
Furthermore, research into dual-target inhibitors is gaining traction. Benzo[b]thiophene derivatives have been synthesized to have a dual affinity for the serotonin 7 receptor (5-HT7R) and the serotonin transporter (5-HTT), identifying them as a potential new class of antidepressants with a rapid onset of action. unav.edunih.gov
Advanced Mechanistic Investigations of Biological Targets and Pathways Modulated by this compound Analogs
A critical aspect of future research is the detailed investigation of the molecular mechanisms through which this compound analogs exert their biological effects. Understanding how these compounds interact with their targets at a molecular level is essential for rational drug design and optimization.
Recent studies have begun to elucidate these pathways. For example, certain tetrahydrothis compound derivatives have been shown to function as potent HDAC inhibitors, leading to cell cycle arrest and apoptosis in cancer cell lines. nih.gov Other analogs, specifically benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, have been confirmed to inhibit the RhoA/ROCK signaling pathway. nih.gov This was demonstrated by observing the suppression of myosin light chain phosphorylation and the formation of stress fibers, key events downstream of RhoA/ROCK activation. nih.gov
In the context of cancer, related fused thiophene (B33073) derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the protein kinase B (AKT). nih.gov Mechanistic studies revealed that these compounds induce cell cycle arrest in the S phase and trigger apoptosis through the activation of caspase-3. nih.gov These findings provide a clear direction for further investigation into the specific molecular interactions and downstream signaling cascades affected by these compounds. Molecular docking studies have further supported these findings by predicting the binding patterns of these derivatives within the active sites of their target proteins. nih.govnih.gov
Development of this compound-Based Probes for Biological Research
The inherent properties of the benzo[b]thiophene scaffold make it an excellent candidate for the development of molecular probes for biological research. researchgate.net The scaffold's characteristics, such as low toxicity, high solubility, and bioavailability, are advantageous for creating tools to study cellular processes. researchgate.net
A chemical probe is a small molecule used to study and manipulate a biological system, typically by selectively binding to a specific protein target. The development of potent and highly selective this compound derivatives against targets like HDACs or the RhoA/ROCK pathway is the first step toward creating such probes. nih.govnih.gov These selective inhibitors can be further modified, for instance, by attaching a fluorescent dye or a biotin tag. Such modifications would allow researchers to visualize the subcellular localization of the target protein, pull down its binding partners, or quantify its activity in living cells. While specific examples of this compound being used as probes are still emerging, the foundational work on their selective biological activities strongly supports this future direction.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Materials Design for this compound
Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern drug discovery and have immense potential to accelerate the development of this compound-based therapeutics. nih.gov These computational approaches can analyze vast datasets to identify patterns and make predictions, significantly reducing the time and cost associated with traditional research and development. pharmacophorejournal.comresearchgate.net
AI/ML algorithms can be applied at multiple stages of the discovery pipeline:
Target Identification and Validation: AI can analyze biological data to identify and validate new potential targets for benzo[b]thiophene derivatives. tijer.org
Virtual Screening: Machine learning models can screen massive virtual libraries of potential this compound analogs to predict their binding affinity for a specific target, prioritizing a smaller, more promising set of compounds for synthesis and laboratory testing. nih.gov
ADMET Prediction: AI algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives. tijer.orgnih.gov This allows researchers to filter out compounds with unfavorable pharmacokinetic profiles early in the design process. For example, in silico ADME predictions have been used to assess the druglikeness and bioavailability of novel tetrahydrothis compound derivatives. gu.se
De Novo Design: Generative AI models can design entirely new this compound structures with optimized properties tailored to a specific biological target. tijer.org Techniques like graph neural networks (GNNs) are particularly useful for predicting molecular properties and optimizing drug design. nih.gov
Computational methods such as molecular docking and molecular dynamics simulations are already being used to guide the design of these compounds. For example, these techniques were employed to identify novel benzothiophenes as potential α-amylase inhibitors. nih.gov The integration of more advanced AI and ML will further refine this process, enabling more rapid and efficient discovery of new therapeutic agents.
Scale-Up Considerations and Industrial Feasibility of Novel this compound Syntheses
For any promising therapeutic candidate, the ability to produce it on a large, industrial scale is paramount. Research into the synthesis of this compound and its derivatives must therefore consider factors affecting industrial feasibility. Current laboratory-scale syntheses often employ multi-step procedures and specialized reagents that may not be cost-effective or practical for large-scale production. nih.govmdpi.com
Key considerations for industrial scale-up include:
Cost and Availability of Starting Materials: The raw materials required for the synthesis must be readily available and affordable.
Reaction Efficiency and Yield: Synthetic routes must be optimized to maximize the yield of the final product and minimize waste.
Process Safety: The reagents and reaction conditions must be safe to handle on an industrial scale.
Catalyst Selection: Many syntheses of benzo[b]thiophene derivatives utilize transition metal catalysts, such as palladium or copper. nih.govresearchgate.net While effective, the cost of these catalysts and the need to remove them from the final product are significant industrial challenges.
Purification: Methods for purifying the final compound must be efficient and scalable. Recrystallization is often preferred over chromatographic methods at an industrial scale. mdpi.com
Future research will need to focus on developing novel, efficient, and green synthetic methodologies. This includes exploring one-pot reactions, flow chemistry, and the use of cheaper, more environmentally benign catalysts and solvents to make the production of this compound-based drugs economically viable and sustainable.
Q & A
Q. What are the common synthetic routes for preparing benzo[b]thiophene-3-carbonitrile derivatives?
The synthesis typically involves cyclocondensation reactions using precursors like 2-(chlorophenyl)acetonitrile or cyclohexane-1,4-dione. For example:
- Copper-catalyzed cross-coupling : A mixture of 2-(2-chlorophenyl)acetonitrile, methyl benzodithioate, K₃PO₄, pivalic acid, and CuI in DMF at 80°C yields derivatives like 2-(p-tolyl)-6-(trifluoromethyl)this compound .
- Gewald-like reactions : Cyclohexane-1,4-dione reacts with sulfur and malononitrile in 1,4-dioxane with triethylamine to form 2-amino-6-oxo-tetrahydrothis compound, which is further functionalized .
Q. How is the crystal structure of this compound derivatives determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance:
- Refinement parameters : Structures are refined using SHELX software, with R-factors (e.g., R₁ = 0.053) and displacement parameters (Uiso) for hydrogen atoms .
- Key metrics : Bond angles (e.g., C–S–C ~92.4°) and dihedral angles (e.g., 29.78° between fused rings) are calculated to confirm molecular geometry .
Advanced Research Questions
Q. How do researchers address contradictions in pharmacological data for this compound analogs?
Discrepancies in cytotoxicity or kinase inhibition are resolved through:
- Dose-response profiling : Testing compounds across multiple cancer cell lines (e.g., PC-3 prostate cancer) and kinase targets (e.g., c-Met, Pim-1) to identify selectivity .
- Structural optimization : Modifying substituents (e.g., trifluoromethyl or amino groups) to enhance binding affinity and reduce off-target effects .
Q. What strategies are used to overcome crystallographic challenges in benzo[b]thiophene derivatives?
Q. How are structure-activity relationship (SAR) studies designed for this compound analogs?
- Systematic substitution : Introducing electron-withdrawing groups (e.g., -CN, -CF₃) to improve metabolic stability or π-π stacking .
- Computational docking : Molecular dynamics simulations predict interactions with targets like KRAS G12C, guiding synthesis of analogs with higher inhibitory potency .
Q. What methodological considerations are critical for validating analytical purity of this compound?
- Multi-technique validation : NMR (¹H/¹³C), LC-MS, and elemental analysis confirm chemical identity .
- Chromatographic thresholds : HPLC purity >95% with limits of detection (LOD) <0.1% for impurities .
Q. How do researchers resolve discrepancies in reaction yields during synthesis?
- Condition screening : Testing solvent polarity (DMF vs. dioxane), base strength (K₃PO₄ vs. Et₃N), and catalyst loading (CuI) to optimize yields .
- Mechanistic studies : Monitoring intermediates via TLC or in situ FTIR to identify rate-limiting steps .
Methodological Best Practices
Q. What software tools are recommended for crystallographic data analysis?
Q. How are in vivo pharmacokinetic studies designed for this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
